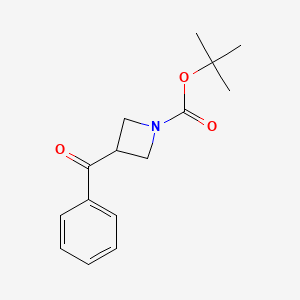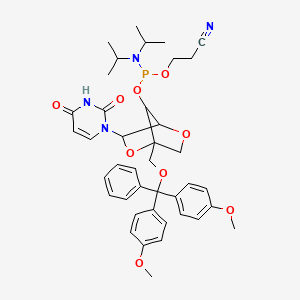
Tert-butyl 3-benzoylazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-benzoylazetidine-1-carboxylate, also known as TBAC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom. TBAC has a unique chemical structure that makes it a promising candidate for various research applications.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Tert-butyl 3-benzoylazetidine-1-carboxylate and related compounds play a significant role in organic synthesis. For instance, tert-butyl esters and N,N-disubstituted amides of carboxylic acids, which may include tert-butyl 3-benzoylazetidine-1-carboxylate, are used in α-amidoalkylation of ambident nucleophiles. This process involves stereochemical considerations in the reaction, contributing to the development of more complex organic structures (Dobrev, Benin, & Nechev, 1992).
Role in Catalysis and Reaction Mechanisms
In catalysis, tert-butyl 3-benzoylazetidine-1-carboxylate derivatives have been used as catalysts for selective oxidation of allylic and benzylic alcohols. This demonstrates the compound's utility in facilitating specific chemical transformations, highlighting its importance in fine-tuning reaction outcomes (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Applications in Drug Synthesis
This compound is an important intermediate in synthesizing small molecule anticancer drugs. Its versatility allows for the creation of a range of compounds with potential therapeutic applications, showcasing its importance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
Utilization in Peptide and Amino Acid Synthesis
Tert-butyl 3-benzoylazetidine-1-carboxylate derivatives are used in the synthesis of peptides and amino acids, which are crucial for creating peptidomimetics and conformational probes. This application is significant for exploring and understanding biological processes and designing bioactive molecules (Campbell & Rapoport, 1996).
Structural and Crystallographic Studies
Structural and crystallographic studies of tert-butyl 3-benzoylazetidine-1-carboxylate derivatives help in understanding molecular geometry and interactions. This knowledge is critical for designing molecules with desired physical and chemical properties (Singh, Kant, & Agarwal, 2016).
properties
IUPAC Name |
tert-butyl 3-benzoylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAYGQJOYINJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-benzoylazetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Amino-1-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B3251004.png)






![N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide](/img/structure/B3251048.png)



